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Uridylyl-2'-5'-uridine ammonium salt

Conformational analysis NMR spectroscopy Circular dichroism

This dinucleoside monophosphate features an authentic 2',5'-phosphodiester linkage critical for 2-5A/RNase L pathway research, siRNA immunomodulation, and prebiotic RNA studies. Replacement with 3',5'-linked isomers results in >10-fold loss of RNase L activation. The ammonium salt form ensures superior solubility and handling. Ideal for synthesizing backbone-modified oligonucleotides and investigating 2',5'-linkage-specific enzyme recognition. Request a quote today for bulk quantities.

Molecular Formula C18H26N5O14P
Molecular Weight 567.4 g/mol
CAS No. 108321-54-6
Cat. No. B1355247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyl-2'-5'-uridine ammonium salt
CAS108321-54-6
Molecular FormulaC18H26N5O14P
Molecular Weight567.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N
InChIInChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3
InChIKeyJBIYPVJIZZEXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridylyl-2'-5'-uridine Ammonium Salt: A 2'-5' Linked Uridine Dimer for RNase L Pathway and Oligonucleotide Research


Uridylyl-2'-5'-uridine ammonium salt (CAS 108321-54-6) is a dinucleoside monophosphate composed of two uridine molecules linked via an atypical 2',5'-phosphodiester bond rather than the canonical 3',5'-linkage found in natural RNA [1]. The compound exists as an ammonium salt with molecular formula C18H23N4O14P·NH3 and molecular weight 567.40 g/mol . This synthetic nucleoside analog serves as a model substrate for investigating 2',5'-phosphodiester recognition, as a building block for oligonucleotide synthesis, and as a probe for studying the 2-5A/RNase L antiviral pathway .

Why 3'-5' Linked Uridine Dimers Cannot Substitute for Uridylyl-2'-5'-uridine Ammonium Salt


Substituting uridylyl-2'-5'-uridine ammonium salt with its 3',5'-linked isomer (uridylyl-3',5'-uridine, UpU) or other dinucleoside monophosphates fundamentally alters experimental outcomes. The 2',5'-phosphodiester linkage imparts distinct conformational properties, with NMR and circular dichroism studies demonstrating that 2',5'-linked dinucleotides exhibit significantly different base-stacking behavior compared to 3',5'-linked compounds [1]. In biological contexts, replacement of a single 2',5'-phosphodiester bond with a 3',5'-linkage in 2-5A analogs results in at least a one order of magnitude loss in RNase L binding and activation activity [2]. Furthermore, 2',5'-linked dinucleotides show reduced thermal stability of duplex formation with complementary strands, with melting temperatures 30–40°C lower than 3',5'-linked counterparts [3]. These structural and functional differences make generic substitution scientifically invalid for experiments requiring authentic 2',5'-linkage chemistry or biology.

Quantitative Differentiation Evidence for Uridylyl-2'-5'-uridine Ammonium Salt: Key Comparator Data


Base-Stacking Propensity of 2'-5' vs 3'-5' Linked Dinucleotides: NMR and CD Analysis

Uridylyl-2'-5'-uridine (A2'-5'U in the study nomenclature) exhibits a distinct base-stacking profile compared to 3',5'-linked dinucleotides. NMR and CD spectroscopic analysis reveals that the 2',5'-linked uridine-adenosine dinucleotide adopts an A(S)2'-5'U(N) stacked state, with 'mixed' modes of stacking (NN, NS, SN, SS) proposed for A2'-5'A. Notably, the 2'-5' nucleotides show a much stronger tendency to stack than their 3'-5' counterparts, with A2'-5'A remaining approximately 50% stacked even at 85°C [1]. This contrasts sharply with the classical 3',5'-linked dinucleotide conformational behavior reported elsewhere [2].

Conformational analysis NMR spectroscopy Circular dichroism

Thermal Duplex Stability: 2'-5' vs 3'-5' Linked Oligoribonucleotides

Oligoribonucleotides containing 2',5'-phosphodiester linkages exhibit substantially reduced thermal stability when forming duplexes with complementary strands compared to their 3',5'-linked counterparts. UV melting experiments demonstrate that complementary strands of 2',5'-linked oligoribonucleotides associate to give complexes with melting temperatures (Tm) 30 to 40°C lower than duplexes formed by 3',5'-linked oligoribonucleotides of identical sequence [1]. This reduced duplex stability is attributed to altered backbone geometry that permits easier strand dissociation [2].

Oligonucleotide synthesis Thermal stability RNA duplex

RNase L Activation: Effect of Single 2'-5' to 3'-5' Linkage Substitution

The 2',5'-phosphodiester linkage is essential for the biological activity of 2-5A oligoadenylates in binding to and activating RNase L. Lesiak et al. synthesized phosphodiester linkage isomers of 2-5A and evaluated their activity via three criteria: inhibition of 2-5A-mediated protein synthesis inhibition, direct translation inhibition in programmed L-cell extracts, and competitive binding against a radiolabeled probe [1]. Replacement of just one 2',5'-phosphodiester bond with a 3',5'-linkage led to at least a one order of magnitude (>10-fold) loss of biological activity. The fully 3',5'-linked analog (3-5A, ppp5'A3'p5'A3'p5'A) was greater than 10,000-fold less active than 2-5A in binding to the endonuclease and as an inhibitor of protein synthesis [1].

Antiviral research RNase L pathway 2-5A system

Immune-Stimulatory Activity Abrogation in siRNA with 2'-5' Linkages

Incorporation of 2'-5'-internucleotide linkages into siRNAs provides a functional advantage beyond structural modification: the abrogation of immune-stimulatory activity. Habibian et al. synthesized siRNAs containing both 2'-5'- and 3'-5'-linkages and demonstrated that 2'-5'-linkages had the added benefit of abrogating immune-stimulatory activity of siRNAs [1]. This is in contrast to fully 3'-5'-linked siRNAs, which can trigger innate immune responses via pattern recognition receptors. The 2'-5' linkages were well tolerated in the sense strand, and a single 5'p-rN1-(2'-5')-N2 unit in the antisense strand did not alter the 'clover leaf' bend and sugar puckers critical for anchoring to the Ago2 MID domain [1].

RNA interference siRNA therapeutics Immunogenicity

Optimal Research and Industrial Applications for Uridylyl-2'-5'-uridine Ammonium Salt


2-5A/RNase L Pathway Mechanistic Studies and Antiviral Research

Uridylyl-2'-5'-uridine ammonium salt serves as a core structural analog for investigating the 2-5A/RNase L antiviral pathway. The quantitative evidence demonstrates that replacement of a single 2',5'-linkage with a 3',5'-linkage reduces RNase L activation by >10-fold, while fully 3',5'-linked analogs show >10,000-fold activity loss [1]. This establishes the compound as an essential authentic scaffold for studying linkage-specific recognition by 2',5'-phosphodiesterases and RNase L binding. Applications include: (i) synthesis of modified 2-5A analogs for structure-activity relationship studies, (ii) development of 2',5'-phosphodiesterase-resistant antiviral agents, and (iii) biochemical assays requiring authentic 2',5'-linked substrates for enzyme characterization. The ammonium salt form provides improved solubility and handling compared to free acid forms .

Synthesis of Immune-Silent siRNA Therapeutics

For oligonucleotide therapeutic development, uridylyl-2'-5'-uridine ammonium salt is a critical building block for synthesizing 2'-5'-modified siRNAs with abrogated immune-stimulatory activity. Research by Habibian et al. established that 2'-5' linkages in siRNAs eliminate immune stimulation while maintaining RNAi functionality when properly positioned [2]. The 2',5'-linked uridine dimer enables site-specific incorporation of 2'-5' linkages into the sense strand of siRNAs, where these modifications are well tolerated. This application is particularly valuable for: (i) reducing TLR7/TLR8-mediated innate immune activation in therapeutic siRNA candidates, (ii) developing safer siRNA formulations for chronic dosing regimens, and (iii) designing chemically modified siRNAs with improved therapeutic indices for clinical translation.

Prebiotic Chemistry and RNA World Hypothesis Research

The 2',5'-linked uridine dimer is a key model compound for investigating prebiotic RNA replication and the origins of the RNA world. Studies show that 2'-5' linkages lower duplex melting temperatures by 30–40°C compared to 3'-5' linkages, allowing copied strands to dissociate more readily [3]. This property may have been essential for nonenzymatic RNA replication in early evolutionary contexts. Uridylyl-2'-5'-uridine ammonium salt enables: (i) synthesis of mixed-backbone oligonucleotides mimicking prebiotic replication products, (ii) thermodynamic studies of backbone heterogeneity effects on strand separation, and (iii) investigation of template-directed nonenzymatic RNA polymerization mechanisms. The compound's defined 2'-5' linkage provides a homogeneous standard for quantifying linkage-specific effects in prebiotic model systems.

Conformational Analysis and Nucleic Acid Structure Studies

The unique base-stacking behavior of 2',5'-linked dinucleotides—with A2'-5'A remaining ~50% stacked at 85°C—makes uridylyl-2'-5'-uridine ammonium salt a valuable probe for nucleic acid conformational studies [4]. Unlike 3',5'-linked dinucleotides that exhibit different stacking thermodynamics, the 2',5'-linkage confers distinct sugar pucker preferences and backbone geometry. Specific applications include: (i) NMR and CD spectroscopy reference standards for characterizing 2'-5' linkage conformations, (ii) molecular dynamics simulations of non-canonical nucleic acid structures, (iii) investigation of RNase recognition of 2',5'-phosphodiester bonds, and (iv) development of backbone-modified aptamers or nucleic acid nanostructures requiring altered thermal stability profiles.

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